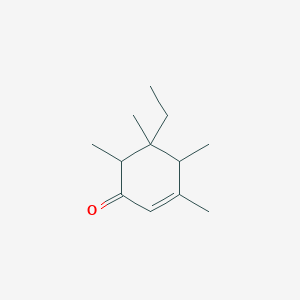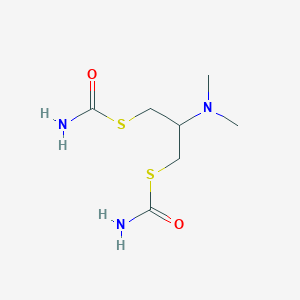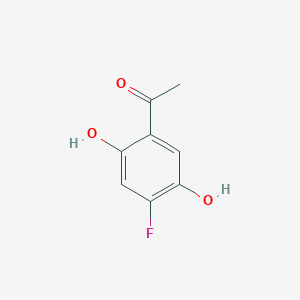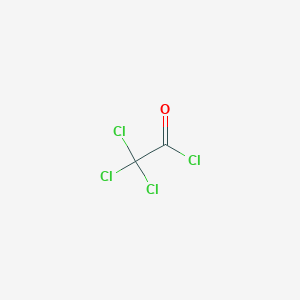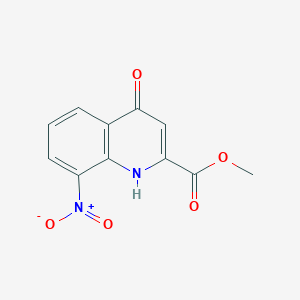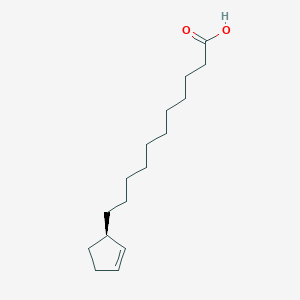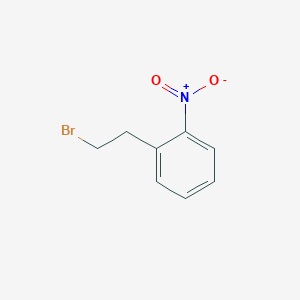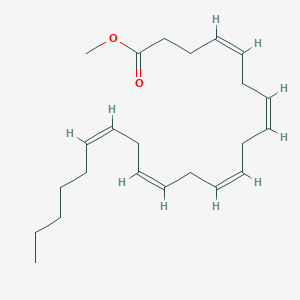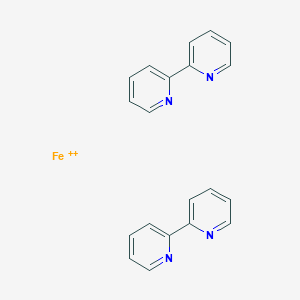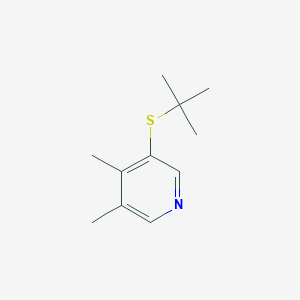
2-メチルフェニルボロン酸
概要
説明
2-Methylphenylboronic acid (2-MPBA) is an organoboronic acid that is widely used in organic synthesis, particularly for the preparation of polymers, polysaccharides, and other polymeric materials. It is also used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. 2-MPBA is a versatile reagent that can be used in a variety of reactions, including Diels-Alder, Wittig, and Stille reactions. It is also used in the preparation of polymers, polysaccharides, and other polymeric materials.
科学的研究の応用
有機合成
2-メチルフェニルボロン酸は、特に鈴木・宮浦クロスカップリング反応において、有機合成で重要な化合物です . これらの反応は、炭素-炭素結合を形成し、複雑な有機分子の生成を可能にする上で重要です。2-メチルフェニルボロン酸のボロン酸部分は、パラジウム触媒下で様々なハロゲン化物または擬ハロゲン化物と反応し、多くの医薬品や有機材料の核構造であるビアリルの合成を促進します。
創薬
創薬では、2-メチルフェニルボロン酸は、新規医薬品の開発のための汎用性の高いビルディングブロックとして機能します . 生理的条件下、糖やその他のジオールとの安定な共有結合を形成する能力により、ボロン酸含有薬物の設計に適した候補となります。ボロン酸含有薬物は、酵素阻害剤として、または癌治療におけるプロテアソーム阻害剤として使用することができます。
材料科学
この化合物は、材料の表面特性を改変するために使用される材料科学において用途があります. 例えば、金表面に自己組織化単分子膜を作成するために使用できます。これは、センサーアプリケーションのためにさらに機能化するか、材料の生体適合性を向上させるために使用できます。
分析化学
分析化学では、2-メチルフェニルボロン酸は、ジオールやアニオンの検出のためのセンサーの開発に使用されます. ボロン酸基はジオールと可逆的な共有結合錯体を形成するため、糖の選択的検出が可能になります。これは、糖尿病管理に不可欠です。
触媒
2-メチルフェニルボロン酸は、特に不斉合成において、触媒におけるリガンドとして作用します . 光学活性化合物の合成においてキラリティを誘導できます。これは、さまざまな医薬品で使用されるエナンチオマー的に純粋な物質を生成するために不可欠です。
高分子化学
この化合物は、ボロン含有ポリマーの合成においても高分子化学において重要です . これらのポリマーは、難燃性、抗真菌および抗菌活性などのユニークな特性を持っており、繊維からコーティングまで幅広い用途に適しています。
環境科学
環境科学では、2-メチルフェニルボロン酸は、汚染物質を捕捉および検出する材料を作成するために使用できます. 特定の有機分子に対する親和性を利用して、水や空気から有機分子を除去し、汚染制御と環境修復の取り組みを支援できます。
生体結合
最後に、2-メチルフェニルボロン酸は、生体結合技術に使用されます. これを使用して、生体分子をさまざまな表面または他の分子に、その生物学的活性を損なうことなく付着させることができます。これは、薬物送達システムや診断ツールの開発において特に有用です。
Safety and Hazards
2-Methylphenylboronic Acid is known to cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, it is recommended to get medical advice or attention . If it comes into contact with the skin, wash with plenty of soap and water . If skin irritation occurs, get medical advice or attention . Contaminated clothing should be removed and washed before reuse .
作用機序
Target of Action
The primary target of 2-Methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of 2-Methylphenylboronic acid involves its interaction with its targets in the Suzuki–Miyaura coupling reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Methylphenylboronic acid is the Suzuki–Miyaura coupling reaction. This reaction is a key step in many synthetic procedures, allowing for the formation of carbon-carbon bonds under mild conditions . The boron moiety in 2-Methylphenylboronic acid can be converted into a broad range of functional groups , enabling its use in a variety of chemical transformations.
Pharmacokinetics
It is known that boronic esters, such as 2-methylphenylboronic acid, are generally stable and easy to purify . This suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of 2-Methylphenylboronic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making 2-Methylphenylboronic acid a valuable tool in organic synthesis .
Action Environment
The action of 2-Methylphenylboronic acid can be influenced by environmental factors. For example, the Suzuki–Miyaura coupling reaction is sensitive to the reaction conditions, including the presence of a transition metal catalyst and the pH of the reaction medium . Additionally, while boronic esters are generally stable, they can undergo protodeboronation under certain conditions . Therefore, the action, efficacy, and stability of 2-Methylphenylboronic acid can be influenced by the specific conditions under which it is used.
生化学分析
Biochemical Properties
2-Methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of carbon–carbon bond-forming reaction that is widely used in organic synthesis . The 2-Methylphenylboronic acid interacts with various enzymes and proteins during this process .
Molecular Mechanism
The molecular mechanism of 2-Methylphenylboronic acid primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, 2-Methylphenylboronic acid participates in a transmetalation process, where it is transferred from boron to palladium . This process is crucial for the formation of new carbon–carbon bonds .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methylphenylboronic acid in laboratory settings are largely related to its stability. It is known for its relatively stable nature, which contributes to its wide use in various biochemical reactions
Metabolic Pathways
2-Methylphenylboronic acid is involved in the Suzuki–Miyaura cross-coupling reaction, a key metabolic pathway in organic synthesis . Detailed information on other metabolic pathways that 2-Methylphenylboronic acid is involved in, including any enzymes or cofactors it interacts with, is currently limited.
特性
IUPAC Name |
(2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJVYHOPHZMZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369820 | |
| Record name | 2-Methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16419-60-6 | |
| Record name | 2-Methylphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16419-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
